molecular formula C11H17N B13533895 2-(2,5-Dimethylphenyl)propan-2-amine

2-(2,5-Dimethylphenyl)propan-2-amine

Cat. No.: B13533895
M. Wt: 163.26 g/mol
InChI Key: KKVLFYCGKZDBJY-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)propan-2-amine is a substituted phenethylamine derivative characterized by a propan-2-amine backbone attached to a 2,5-dimethylphenyl group.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)propan-2-amine

InChI

InChI=1S/C11H17N/c1-8-5-6-9(2)10(7-8)11(3,4)12/h5-7H,12H2,1-4H3

InChI Key

KKVLFYCGKZDBJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)(C)N

Origin of Product

United States

Preparation Methods

Synthesis of 2,5-Dimethylphenylacetic Acid (Key Intermediate)

A foundational step in the synthesis involves preparing 2,5-dimethylphenylacetic acid, which can be converted to the target amine. The classical approach and an improved method are as follows:

Step Description Conditions Yield Notes
1 Friedel-Crafts acylation of p-xylene with chloroacetyl chloride 20–25 °C, FeCl3 catalyst High yield Produces 2-chloro-1-(2,5-dimethylphenyl)ethanone
2 Ketal formation by reaction with diols in presence of acid catalyst (e.g., HCl, H2SO4, p-toluenesulfonic acid) Heating, acid catalysis Efficient Protects ketone functionality
3 Rearrangement to hydroxyalkyl 2,5-dimethylphenylacetates 183–189 °C, potassium acetate, ethylene glycol Moderate to high Distillate removal during heating
4 Hydrolysis with NaOH solution 100–105 °C 67.5% overall yield over 4 steps Final isolation by acidification and filtration

This method yields 2,5-dimethylphenylacetic acid with high purity and improved yield (~67.5% overall), representing about 90-91% yield per step on average. It avoids the drawbacks of chloromethylation, which involves toxic intermediates and lower yields (~38% over three steps).

Conversion to 2-(2,5-Dimethylphenyl)propan-2-amine

Once 2,5-dimethylphenylacetic acid or its derivatives are obtained, the conversion to the amine can be achieved by:

  • Reductive amination of the corresponding ketone or aldehyde intermediates.
  • Direct amination of activated intermediates such as halides or nitriles.

Although specific direct synthetic routes for 2-(2,5-Dimethylphenyl)propan-2-amine are less documented, analogous methods in the literature involve:

  • Reaction of 2,5-dimethylbenzyl chloride with ammonia or amines under reductive conditions.
  • Use of catalytic hydrogenation or hydride donors to convert nitriles or imines to amines.

Alternative Synthetic Routes via Arylation

Arylation methods such as Buchwald-Hartwig amination have been applied to related aromatic amines, which could be adapted for synthesizing 2-(2,5-Dimethylphenyl)propan-2-amine derivatives. These methods utilize palladium catalysts and ligands (e.g., xantphos) to couple aryl halides with amines under controlled conditions, offering moderate to good yields (30-56%).

Detailed Reaction Conditions and Catalysts

Reaction Step Reagents Catalyst Temperature Time Yield (%) Notes
Friedel-Crafts acylation p-Xylene, chloroacetyl chloride FeCl3 (or CaCl2, CuCl2, ZnCl2) 20–25 °C 2 hours High Control of temperature critical
Ketal formation 2-chloro-1-(2,5-dimethylphenyl)ethanone, diol HCl, H2SO4, or p-toluenesulfonic acid Reflux Several hours Efficient Acid catalyst choice affects rate
Rearrangement Ketal, potassium acetate, ethylene glycol None (thermal) 183–189 °C 5 hours Moderate to high Distillate removal necessary
Hydrolysis Hydroxyalkyl esters NaOH (30%) 100–105 °C 1 hour High Followed by acidification and filtration

Analytical Data and Purity

  • The final 2,5-dimethylphenylacetic acid intermediate was isolated with a gas chromatography (GC) purity of 95.2%.
  • NMR and mass spectrometry data confirm the structure of intermediates and final products.
  • Purification typically involves extraction, acid-base workup, and recrystallization or chromatography.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Catalyst Yield (%) Advantages Disadvantages
Friedel-Crafts acylation + ketal rearrangement + hydrolysis p-Xylene Chloroacetyl chloride, diol, KAc, NaOH FeCl3, acid catalysts ~67.5% overall High purity, scalable Multi-step, requires temperature control
Chloromethylation of p-xylene + nitrile formation + hydrolysis p-Xylene Chloromethylation reagents - ~38% overall Simpler reagents Toxic intermediates, low yield
Buchwald-Hartwig amination (for related amines) Aryl halides, amines Pd catalyst, xantphos ligand 80–130 °C 30–56% Direct arylation, versatile Requires expensive catalysts

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

While the specific compound "2-(2,5-Dimethylphenyl)propan-2-amine" is not detailed in the provided search results, related compounds and concepts offer insights into its potential applications in scientific research.

Scientific Research Applications

Based on the search results, substances with structural similarities to "2-(2,5-Dimethylphenyl)propan-2-amine" have a wide range of applications in scientific research:

Chemistry: These compounds can serve as building blocks in the synthesis of more complex molecules.

Biology: They are valuable in studies involving neurotransmitter analogs. For example, 2-(3,5-Dimethylcyclohexyl)propan-2-amine has been researched for its interaction with serotonin receptors, suggesting potential mood-enhancing effects.

Medicine: These compounds are investigated for potential therapeutic effects in neurological disorders.

Industry: They are utilized in the production of specialty chemicals and pharmaceuticals.

Related Research and Findings

  • Neuropharmacological Effects: Research suggests that compounds like 2-(3,5-Dimethylcyclohexyl)propan-2-amine may influence mood regulation and cognitive functions, making them candidates for further studies in neuropharmacology.
  • Enzyme Interaction: Compounds may interact with specific enzymes, modulating their activity and leading to alterations in metabolic pathways and signaling cascades.
  • Receptor Binding: Preliminary studies suggest that these compounds may bind to neurotransmitter receptors, including serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.
  • Cell Membrane Interaction: The hydrophobic cyclohexane ring allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function.
  • Antimicrobial Development: N-2,5-dimethylphenylthioureido acid derivatives are being explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .

Case Studies

  • Study on Neurotransmitter Interaction: A study evaluated the binding affinity of 2-(3,5-Dimethylcyclohexyl)propan-2-amine to serotonin receptors in vitro, with results indicating a moderate affinity, suggesting potential for mood-enhancing effects.
  • Metabolic Pathway Analysis: Another study assessed the impact of 2-(3,5-Dimethylcyclohexyl)propan-2-amine on metabolic pathways in liver cells, with findings revealing alterations in glucose metabolism and lipid synthesis pathways.

Structural Activity Relationships

  • Methoxy Group Effects: Modification or deletion of methoxy groups on the phenyl ring can significantly impact agonist potency at receptors such as 5-HT 2AR .
  • Ligand Efficiency: Evaluation of ligand efficiency (LE) and ligand lipophilicity efficiency (LLE) can help assess the drug-like properties of these compounds for CNS-targeted applications .

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The phenyl ring may also participate in hydrophobic interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues

The following compounds share structural similarities with 2-(2,5-Dimethylphenyl)propan-2-amine, differing primarily in substituent type, position, or backbone modifications:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Notes
2-(2,5-Dimethylphenyl)propan-2-amine 2,5-dimethylphenyl C₁₁H₁₇N 163.26 Electron-donating methyl groups enhance lipophilicity.
2-(3,5-Dichlorophenyl)propan-2-amine 3,5-dichlorophenyl C₉H₉Cl₂N 218.08 Electron-withdrawing Cl groups increase polarity and reactivity.
(S)-1-(3,4-Dimethoxyphenyl)propan-2-amine 3,4-dimethoxyphenyl C₁₁H₁₇NO₂ 195.26 Methoxy groups improve solubility but reduce metabolic stability.
1-(2,6-Dimethylphenoxy)-2-propanamine (Mexiletine analog) 2,6-dimethylphenoxy C₁₁H₁₇NO 179.26 Phenoxy group introduces hydrogen-bonding potential; used in R&D.
1-[4-(2-Fluoroethyl)-2,5-dimethoxyphenyl]propan-2-amine 4-(2-fluoroethyl), 2,5-OMe C₁₃H₂₀FNO₂ 241.30 Fluorine enhances bioavailability; methoxy groups alter receptor affinity.

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the amine backbone and substituent positions (e.g., distinguishing methyl groups at the 2- and 5-positions on the phenyl ring) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C11_{11}H17_{17}N) and detects isotopic patterns .
  • HPLC-UV : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with mobile phases like acetonitrile/water (70:30) .

What are the primary research applications of 2-(2,5-Dimethylphenyl)propan-2-amine in medicinal chemistry and pharmacology?

Basic
This compound serves as:

  • A building block for synthesizing psychoactive analogs (e.g., amphetamine derivatives) via functional group modifications .
  • A pharmacological probe to study serotonin receptor interactions, leveraging its structural similarity to known ligands .
  • A metabolic intermediate in enzymatic studies, particularly in cytochrome P450 assays .

How can researchers address challenges in scaling up synthesis while maintaining stereochemical integrity?

Advanced
Scaling up introduces risks of racemization and side reactions. Strategies include:

  • Continuous Flow Chemistry : Reduces thermal degradation and improves mixing efficiency .
  • Chiral Catalysts : Use of (R)- or (S)-BINAP ligands in asymmetric hydrogenation to preserve enantiomeric excess .
  • In-line Monitoring : Real-time FTIR or Raman spectroscopy detects intermediates, enabling rapid adjustments .

What advanced analytical methods resolve contradictions in pharmacological data, such as unexpected metabolite profiles?

Q. Advanced

  • LC-MS/MS with MRM : Quantifies low-abundance metabolites in biological matrices (e.g., plasma, urine). For example, LOQs of 1–20 ng/mL are achievable using C18 columns and electrospray ionization .
  • Isotopic Labeling : 13^{13}C or 2^{2}H labeling tracks metabolic pathways and distinguishes parent compounds from artifacts .
  • Molecular Docking Simulations : Resolve receptor binding ambiguities by modeling interactions with 5-HT2A_{2A} or TAAR1 receptors .

How can researchers design experiments to evaluate the compound’s stability under physiological and storage conditions?

Q. Advanced

  • Accelerated Stability Studies : Expose the compound to varying pH (1–13), temperatures (4–40°C), and light conditions. Monitor degradation via HPLC-UV and identify breakdown products with LC-QTOF-MS .
  • Forced Degradation : Use oxidative (H2_2O2_2), hydrolytic (acid/base), and thermal stress (100°C) to predict shelf-life and storage requirements (e.g., inert atmosphere, −20°C) .

What methodologies address discrepancies in receptor binding assays caused by isomerization or impurities?

Q. Advanced

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers and assess their individual binding affinities .
  • Cell-Based Reporter Assays : Employ HEK293 cells expressing β-arrestin-linked receptors to quantify functional activity, reducing false positives from inert impurities .
  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Differentiates passive diffusion vs. active transport, clarifying contradictory bioavailability data .

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